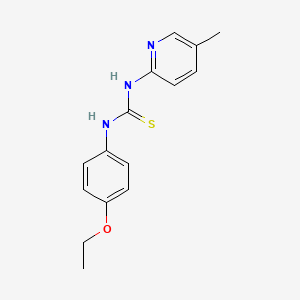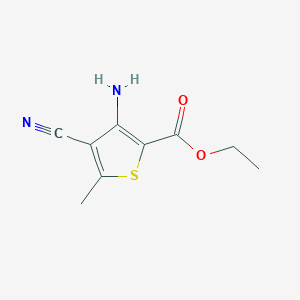![molecular formula C17H14N2O2 B5800818 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide, also known as BMA-10, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMA-10 belongs to the class of benzoxazole derivatives, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is not fully understood. However, it has been suggested that N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation and cancer development. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been shown to have good solubility and stability, which makes it suitable for in vitro and in vivo experiments. However, the synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is complex and requires multiple steps, which may limit its widespread use. In addition, the exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide. One area of interest is the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide in the treatment of other diseases, such as diabetes and cardiovascular disease. Furthermore, the elucidation of the exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide may lead to the development of more effective therapeutic strategies. Overall, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has shown great potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Synthesemethoden
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then reacted with 2-aminophenyl benzoxazole to yield N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide. The purity and yield of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective activities. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11(2)16(20)18-13-9-7-12(8-10-13)17-19-14-5-3-4-6-15(14)21-17/h3-10H,1H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAAZSZRWXGEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)
![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)

![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)




![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)


![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)